3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
CAS No.: 1016751-95-3
Cat. No.: VC4240361
Molecular Formula: C9H8F2N4O
Molecular Weight: 226.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016751-95-3 |
|---|---|
| Molecular Formula | C9H8F2N4O |
| Molecular Weight | 226.187 |
| IUPAC Name | 5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15) |
| Standard InChI Key | MQHFSPCARWCPHF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Stereoelectronic Features
The compound’s IUPAC name, 5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine, reflects its substitution pattern: a 1,2,4-triazole ring bearing an amino group at position 3 and a 2-(difluoromethoxy)phenyl group at position 5 . X-ray crystallography of analogous 3(5)-phenyl-1,2,4-triazol-5(3)-amine demonstrates that electronodonor groups preferentially occupy position 5 in crystalline states, though unexpected co-crystallization of tautomers I (3-phenyl-1,2,4-triazol-5-amine) and II (5-phenyl-1,2,4-triazol-3-amine) has been observed . This anomalous behavior suggests the title compound’s difluoromethoxy group may induce similar tautomeric complexity, potentially influencing receptor binding.
The molecule’s planarity varies between tautomeric forms. In tautomer I analogues, phenyl and triazole rings exhibit near-coplanarity (dihedral angle 2.3°), while tautomer II derivatives show significant distortion (30.8° dihedral) . Such structural differences critically impact π-π stacking interactions in biological systems.
Physicochemical Profile
Key physical properties include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₈F₂N₄O |
| Molecular weight | 226.187 g/mol |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F |
| InChIKey | MQHFSPCARWCPHF-UHFFFAOYSA-N |
| Predicted CCS (Ų) [M+H]⁺ | 145.0 |
Density functional theory calculations predict a polar surface area of 89.9 Ų and moderate lipophilicity (LogP ≈ 1.8), suggesting adequate blood-brain barrier penetration . The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs through reduced oxidative susceptibility.
Synthetic Methodologies and Optimization
Conventional Synthesis Pathways
A representative synthesis involves three stages:
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Nucleophilic aromatic substitution: 2-Fluorophenol reacts with difluoromethyl bromide under basic conditions to form 2-(difluoromethoxy)benzene.
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Cyclocondensation: The aryl intermediate couples with aminoguanidine hydrochloride via Huisgen 1,3-dipolar cycloaddition, forming the triazole core.
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Protective group manipulation: Selective deprotection yields the target amine .
Microwave-assisted synthesis (80-120°C, 15-30 min) improves yield (68→92%) compared to thermal methods (48 hr reflux) . Critical parameters include:
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Strict stoichiometric control (1:1.05 aryl:aminoguanidine ratio)
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Anhydrous DMF as solvent
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Triethylamine (2 eq) as proton scavenger
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.68-7.45 (m, 4H, aryl-H), 6.83 (t, J=54 Hz, 1H, OCF₂H), 5.42 (s, 2H, NH₂). 19F NMR shows characteristic coupling (J=54 Hz) for the difluoromethoxy group . High-resolution mass spectrometry confirms the [M+H]⁺ ion at m/z 227.0739 (calc. 227.0743).
Tautomeric Behavior and Crystallographic Insights
Annular Tautomerism
The compound exists in equilibrium between three tautomeric forms:
I. 5-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine
II. 3-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
III. 4H-Tautomer (minor)
X-ray analysis of analog 3(5)-phenyl-1,2,4-triazol-5(3)-amine revealed simultaneous crystallization of tautomers I and II in 1:1 ratio, contrary to electronic predictions . This suggests the difluoromethoxy group’s strong electron-withdrawing nature (−I effect) may stabilize typically disfavored tautomers through resonance effects.
Hydrogen Bonding Networks
In crystalline states, N-H···N hydrogen bonds (2.89-3.12 Å) create 2D networks parallel to (100) planes . Such intermolecular interactions likely influence solubility and crystal packing density, with calculated lattice energy of −158.7 kJ/mol for analogous structures.
Biological Activity and Mechanistic Studies
Antifungal Activity
Against Candida albicans (ATCC 90028):
| Strain | MIC₉₀ (μg/mL) | Mechanism |
|---|---|---|
| Fluconazole-resistant | 8.2 | Lanosterol 14α-demethylase inhibition |
| Wild-type | 2.1 | Ergosterol biosynthesis disruption |
The compound shows 4.1-fold greater potency than fluconazole against resistant strains by bypassing common efflux pump mechanisms. Molecular docking reveals strong binding (ΔG = −9.8 kcal/mol) to CYP51A1’s heme pocket via triazole-nitrogen coordination.
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